molecular formula C18H18N2O3 B14116033 (E)-2-benzamido-3-(4-(dimethylamino)phenyl)acrylic acid

(E)-2-benzamido-3-(4-(dimethylamino)phenyl)acrylic acid

Cat. No.: B14116033
M. Wt: 310.3 g/mol
InChI Key: LHCIVCRKLRBKES-UHFFFAOYSA-N
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Description

(E)-2-benzamido-3-(4-(dimethylamino)phenyl)acrylic acid is an organic compound with a complex structure that includes benzamido and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-benzamido-3-(4-(dimethylamino)phenyl)acrylic acid typically involves the reaction of benzamido derivatives with dimethylamino-substituted phenylacrylic acids. The reaction conditions often include the use of solvents like methanol or chloroform and catalysts to facilitate the reaction. The process may involve steps such as nitration, reduction, and amide formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-2-benzamido-3-(4-(dimethylamino)phenyl)acrylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions can include various substituted derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

(E)-2-benzamido-3-(4-(dimethylamino)phenyl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-benzamido-3-(4-(dimethylamino)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-benzamido-3-(4-(dimethylamino)phenyl)acrylic acid is unique due to its specific structural features, such as the presence of both benzamido and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoic acid

InChI

InChI=1S/C18H18N2O3/c1-20(2)15-10-8-13(9-11-15)12-16(18(22)23)19-17(21)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,21)(H,22,23)

InChI Key

LHCIVCRKLRBKES-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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